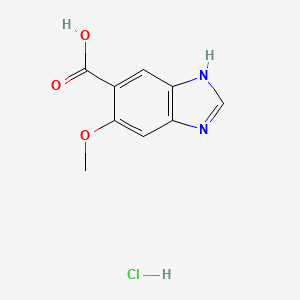6-methoxy-1H-1,3-benzodiazole-5-carboxylicacidhydrochloride
CAS No.:
Cat. No.: VC18034096
Molecular Formula: C9H9ClN2O3
Molecular Weight: 228.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9ClN2O3 |
|---|---|
| Molecular Weight | 228.63 g/mol |
| IUPAC Name | 6-methoxy-3H-benzimidazole-5-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H8N2O3.ClH/c1-14-8-3-7-6(10-4-11-7)2-5(8)9(12)13;/h2-4H,1H3,(H,10,11)(H,12,13);1H |
| Standard InChI Key | XZPDXYUVHVBOGJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1C(=O)O)NC=N2.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
6-Methoxy-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride features a benzodiazole core—a bicyclic system comprising a benzene ring fused to a diazole (two-nitrogen heterocycle). Key substituents include:
-
Methoxy group (-OCH₃) at position 6, enhancing electron-donating effects.
-
Carboxylic acid (-COOH) at position 5, enabling salt formation and hydrogen bonding.
-
Hydrochloride salt, improving solubility in polar solvents .
Molecular Data
| Property | Value |
|---|---|
| Molecular formula | C₉H₉ClN₂O₃ |
| Molecular weight | 228.63 g/mol |
| IUPAC name | 6-methoxy-3H-benzimidazole-5-carboxylic acid hydrochloride |
| Canonical SMILES | COC1=CC2=C(C=C1C(=O)O)NC=N2.Cl |
The hydrochloride salt formation is critical for stabilizing the compound in solid-state and aqueous environments .
Synthetic Methodologies
Industrial Production Challenges
Scalable synthesis requires optimization of:
-
Continuous flow reactors to enhance heat transfer and yield.
-
Purification techniques (e.g., recrystallization from methanol/water mixtures) to achieve >95% purity .
Reactivity and Chemical Transformations
Functional Group Reactivity
-
Methoxy group: Resists nucleophilic substitution but undergoes demethylation under strong acids (e.g., HBr/AcOH) .
-
Carboxylic acid: Forms esters (via Fischer esterification) or amides (with DCC coupling) .
Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂O, Δ | 6-hydroxy derivative |
| Reduction | LiAlH₄, THF | 5-hydroxymethyl analog |
| Esterification | CH₃OH, H₂SO₄ | Methyl ester |
These transformations enable diversification for structure-activity relationship studies .
Biological and Pharmacological Applications
Antimicrobial Activity
Benzodiazole derivatives exhibit moderate to strong activity against:
Comparative Analysis with Structural Analogs
2-(Hydroxymethyl)-1-Methyl-1H-1,3-Benzodiazole-5-Carboxylic Acid Hydrochloride
| Property | Target Compound | Analog |
|---|---|---|
| Molecular formula | C₉H₉ClN₂O₃ | C₁₀H₁₁ClN₂O₃ |
| Molecular weight | 228.63 g/mol | 242.66 g/mol |
| Key structural difference | -H at position 1 | -CH₃ at position 1 |
The methyl substitution at N1 in the analog reduces aqueous solubility but enhances metabolic stability .
Industrial and Materials Science Applications
Coordination Chemistry
The carboxylic acid group facilitates metal complexation, forming:
-
Cu(II) complexes: Exhibiting catalytic activity in oxidation reactions.
Polymer Modification
Incorporation into polyamide backbones enhances thermal stability (Tₘ increased by 40°C) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume